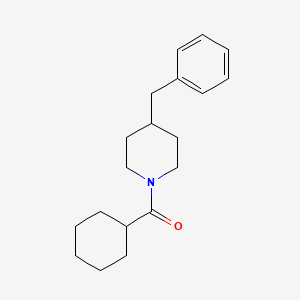
1-(3,4-dimethoxybenzyl)-4-(3-ethoxy-4-methoxybenzyl)piperazine
Vue d'ensemble
Description
1-(3,4-dimethoxybenzyl)-4-(3-ethoxy-4-methoxybenzyl)piperazine, also known as GBR-12909, is a piperazine derivative that has been extensively studied for its potential use as a medication for various neurological and psychiatric disorders. This compound has been found to have a high affinity for the dopamine transporter, making it a promising candidate for the treatment of conditions such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and addiction.
Mécanisme D'action
1-(3,4-dimethoxybenzyl)-4-(3-ethoxy-4-methoxybenzyl)piperazine works by blocking the reuptake of dopamine, a neurotransmitter that plays a key role in reward, motivation, and movement. By preventing the reuptake of dopamine, this compound increases the amount of dopamine available in the brain, leading to increased dopamine signaling and improved function in areas of the brain that are affected by dopamine depletion.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects, including increased dopamine release, improved motor function, and reduced drug-seeking behavior. It has also been shown to have antidepressant effects in animal models, although further research is needed to determine its potential use as an antidepressant medication.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(3,4-dimethoxybenzyl)-4-(3-ethoxy-4-methoxybenzyl)piperazine in lab experiments is its high affinity for the dopamine transporter, which allows for precise modulation of dopamine signaling in the brain. However, one limitation is its potential for abuse and addiction, which must be carefully considered when designing experiments involving this compound.
Orientations Futures
There are several potential future directions for research on 1-(3,4-dimethoxybenzyl)-4-(3-ethoxy-4-methoxybenzyl)piperazine, including:
1. Further studies on its potential use as a medication for Parkinson's disease, ADHD, and addiction.
2. Investigation of its potential use as an antidepressant medication.
3. Development of new compounds based on the structure of this compound with improved selectivity and reduced potential for abuse.
4. Exploration of the underlying mechanisms of this compound's effects on dopamine signaling and brain function.
Conclusion:
This compound is a promising compound with potential applications in the treatment of various neurological and psychiatric disorders. Its high affinity for the dopamine transporter makes it a valuable tool for studying dopamine signaling in the brain, although its potential for abuse and addiction must be carefully considered. Further research is needed to fully understand the mechanisms underlying its effects and to develop new compounds with improved selectivity and safety profiles.
Applications De Recherche Scientifique
1-(3,4-dimethoxybenzyl)-4-(3-ethoxy-4-methoxybenzyl)piperazine has been extensively studied for its potential use as a medication for various neurological and psychiatric disorders. In animal studies, it has been found to increase dopamine levels in the brain, leading to improvements in motor function and cognitive performance. It has also been shown to reduce the reinforcing effects of drugs such as cocaine and amphetamines, making it a potential treatment for addiction.
Propriétés
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O4/c1-5-29-23-15-19(7-9-21(23)27-3)17-25-12-10-24(11-13-25)16-18-6-8-20(26-2)22(14-18)28-4/h6-9,14-15H,5,10-13,16-17H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTGXRWFAYVTBHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCN(CC2)CC3=CC(=C(C=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{3-[(2,2,2-trichloroacetyl)amino]phenyl}butanamide](/img/structure/B3462013.png)

![dimethyl 2-[(methoxyacetyl)amino]terephthalate](/img/structure/B3462029.png)
![N-{5-[(4-bromobenzyl)thio]-1H-1,2,4-triazol-3-yl}acetamide](/img/structure/B3462036.png)






![2,3-dichloro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B3462079.png)


![4-{[4-(2-fluorobenzyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B3462089.png)